Cucurbitacin D

描述

属性

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPHMISUTWFFKJ-QJNWWGCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032034 |

Source

|

| Record name | Cucurbitacin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3877-86-9 |

Source

|

| Record name | Cucurbitacin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3877-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I62H4ORC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cucurbitacin D: A Technical Guide to Its Discovery, Isolation, and Characterization from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin D is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, a class of bitter-tasting secondary metabolites.[1][2] First isolated in the mid-20th century, these compounds are primarily known for their defensive role in plants against herbivores.[2] this compound, specifically, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and cytotoxic effects, making it a promising candidate for further investigation in drug development.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, physicochemical properties, and detailed methodologies for its extraction, isolation, and purification. It also outlines the key signaling pathways modulated by this compound, offering a technical resource for researchers in natural product chemistry, pharmacology, and oncology.

Natural Sources of this compound

This compound is predominantly found in plants of the Cucurbitaceae family, commonly known as the gourd family.[5] However, its presence has been identified in several other plant families as well. The concentration of this compound can vary significantly between different species and even different tissues within the same plant, with the highest levels often found in the fruits and roots.[6][7]

| Family | Genus | Species | Common Name(s) | Reference(s) |

| Cucurbitaceae | Ecballium | Ecballium elaterium | Squirting Cucumber | [8][9] |

| Trichosanthes | Trichosanthes kirilowii | Chinese Cucumber | [10] | |

| Trichosanthes | Trichosanthes tricuspidata | [11] | ||

| Cucurbita | Cucurbita andreana | [10] | ||

| Momordica | Momordica charantia | Bitter Melon | [12][13] | |

| Bryonia | Bryonia cretica | [14] | ||

| Cruciferae | Iberis | Iberis amara | Wild Candytuft | [14] |

| (Brassicaceae) | Lepidium | Lepidium sativum | Garden Cress | [7] |

| Elaeocarpaceae | Elaeocarpus | Elaeocarpus chinensis | [11] |

Table 1: Prominent Natural Sources of this compound.

Physicochemical Properties

This compound is a crystalline solid characterized by a highly oxygenated tetracyclic lanostane (B1242432) skeleton.[11][12] Its chemical structure and properties are fundamental to the design of effective extraction and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₄O₇ | [11] |

| Molecular Weight | 516.67 g/mol | [8] |

| CAS Number | 3877-86-9 | [11] |

| Appearance | Crystalline solid / Needles | [6] |

| Taste | Extremely bitter | [6] |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Limited solubility in water and petroleum ether. | [6][12] |

| UV Absorption (λmax) | 228-234 nm | [6] |

Table 2: Physicochemical Properties of this compound.

Isolation and Purification Methodologies

The isolation of this compound from plant material is a multi-step process that leverages its physicochemical properties, particularly its polarity and solubility.[12] The general workflow involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.

References

- 1. mdpi.com [mdpi.com]

- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. phcogrev.com [phcogrev.com]

- 6. plantarchives.org [plantarchives.org]

- 7. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Apoptosis | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. quora.com [quora.com]

- 14. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Cucurbitacin D in the Cucurbitaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound, is a member of the cucurbitacin family, which is well-known for its bitter taste and diverse biological activities. Predominantly found in plants of the Cucurbitaceae family, this compound has garnered significant scientific interest due to its potent cytotoxic, anti-inflammatory, and anticancer properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound within the Cucurbitaceae family, detailed methodologies for its extraction, isolation, and quantification, and a summary of its known signaling pathways.

Natural Sources and Distribution of this compound

This compound has been isolated from various species within the Cucurbitaceae family. Its concentration can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant. Generally, cucurbitacins are found in higher concentrations in the fruits and roots of mature plants, while seeds tend to have very low levels.[2][3]

Quantitative Data of this compound in Cucurbitaceae Species

The following table summarizes the quantitative data available for this compound in various species of the Cucurbitaceae family. It is important to note that the concentration of cucurbitacins can be influenced by environmental factors and genetic variations.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Cucurbita moschata (Crookneck pumpkin) | Seed Oil | 310.7 ± 1.02 µg/g | [4] |

| Cucurbita pepo (Pumpkin) | Seed Oil | Quantified (less than C. moschata) | [5] |

| Cucurbita maxima (Squash) | Seed Oil | Quantified (less than C. moschata) | [5] |

| Trichosanthes kirilowii (Chinese snake gourd) | Roots | Identified and isolated | [6][7] |

| Ecballium elaterium (Squirting cucumber) | Fruits | Isolated, cytotoxic effects studied | [8] |

| Cucurbita andreana (Wild giant squash) | Fruits | Detected | [9] |

Experimental Protocols

The isolation and quantification of this compound from plant sources involve a multi-step process that includes extraction, purification, and analysis. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction of this compound

Objective: To extract this compound and other cucurbitacins from the plant matrix.

Materials:

-

Fresh or dried plant material (e.g., fruits, roots)

-

Methanol or ethanol (B145695) (80-90%)

-

Homogenizer or blender

-

Shaker or sonicator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Rotary evaporator

Procedure:

-

Harvest and wash the desired plant material. For fresh material, proceed to the next step. For dried material, grind it into a fine powder.

-

Homogenize the fresh plant material or mix the powdered dry material with a suitable solvent (e.g., 90% methanol) in a flask. A common ratio is 1:10 (w/v) of plant material to solvent.[1]

-

Agitate the mixture for an extended period (e.g., 24 hours) at room temperature using a shaker or sonicator to ensure thorough extraction.[8]

-

Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

Purification of this compound

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude extract

-

Ethyl acetate

-

Deionized water

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform, acetone (B3395972), ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

Procedure:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform sequential extractions with solvents of increasing polarity. First, partition with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Discard the hexane layer.[10]

-

Next, extract the aqueous layer multiple times with a moderately polar solvent such as chloroform or ethyl acetate. This compound will partition into the organic phase.[3][8]

-

Combine the organic fractions and evaporate the solvent to yield a partially purified extract enriched with cucurbitacins.

-

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent.

-

Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity (e.g., by adding acetone or ethyl acetate).[10]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative HPLC:

-

For higher purity, the fractions containing this compound can be further purified using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).[11]

-

Quantification of this compound

Objective: To determine the concentration of this compound in the purified fractions or crude extract.

Materials:

-

Purified this compound sample or extract

-

This compound standard

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water)

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.[4]

-

Sample Preparation: Dissolve a known amount of the purified sample or extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

A common method uses a C18 column with a gradient elution of acetonitrile and water. The detection wavelength is typically set around 230 nm.[6][12]

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation. Its anticancer activity is often attributed to its ability to inhibit pro-survival pathways and activate pro-apoptotic pathways in cancer cells.

Caption: Experimental workflow for the isolation and quantification of this compound.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[13][14]

References

- 1. impactfactor.org [impactfactor.org]

- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantarchives.org [plantarchives.org]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cucurbitacins from Trichosanthes kirilowii as the inhibitory components on tyrosinase activity and melanin synthesis of B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 11. mjcce.org.mk [mjcce.org.mk]

- 12. researchgate.net [researchgate.net]

- 13. Trichosanthes kirilowii Ethanol Extract and this compound Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trichosanthes kirilowii Ethanol Extract and this compound Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of Cucurbitacin D

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cucurbitacin D

Introduction

This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, a class of bitter-tasting substances predominantly found in plants of the Cucurbitaceae family.[1][2] These compounds are known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anticancer effects, making them a subject of significant interest in pharmacological and drug development research.[3][4] This guide provides a detailed overview of the , along with methodologies for its isolation and characterization, and its interaction with key signaling pathways.

Chemical Structure and Stereochemistry

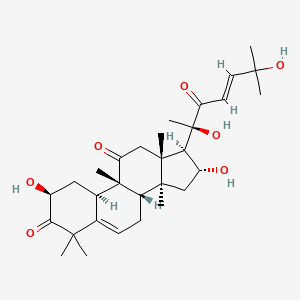

This compound possesses a complex molecular architecture based on the cucurbitane skeleton, which is a derivative of lanostane.[1][5] The core structure is a tetracyclic system with a unique side chain at the C-17 position. The systematic IUPAC name for this compound is (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione.[1]

The molecule is characterized by multiple stereocenters, giving rise to its specific three-dimensional conformation which is crucial for its biological activity. It features several hydroxyl (-OH) and carbonyl (C=O) functional groups, as well as a double bond in the side chain, contributing to its classification as a secondary and tertiary alpha-hydroxy ketone.[1][5]

Key Stereochemical Features:

-

Ring Junctions: The stereochemistry at the ring junctions of the tetracyclic core defines the overall shape of the molecule.

-

Side Chain: The side chain at C-17 contains an (E)-configured double bond and a stereocenter at the C-20 position.

-

Substituents: The hydroxyl and methyl groups on the tetracyclic ring system have specific stereochemical orientations (alpha or beta).

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and chemical identifiers for this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | [1] |

| CAS Number | 3877-86-9 | [6] |

| Molecular Formula | C₃₀H₄₄O₇ | [5] |

| Molar Mass | 516.67 g/mol | [6] |

| SMILES Notation | C[C@@]12C--INVALID-LINK--[C@@]3([C@H]2CC=C4[C@H]3C--INVALID-LINK--C4(C)C)O)C)C)--INVALID-LINK--(C(=O)/C=C/C(C)(C)O)O">C@HO | [1] |

| InChI Key | SRPHMISUTWFFKJ-QJNWWGCFSA-N | [1] |

Experimental Protocols

The isolation and structural elucidation of this compound from natural sources involve a series of well-established experimental procedures.

Isolation of this compound

A general protocol for the isolation of this compound from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., fruits of Trichosanthes kirilowii) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.[2]

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.[3]

-

Chromatographic Purification: The fraction containing this compound (often the chloroform or ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This typically involves:

-

Column Chromatography: Separation on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.[7][8]

-

Structure Elucidation

The chemical structure and stereochemistry of the isolated this compound are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.[9][10][11]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and elemental composition of the compound.[12][13]

-

UV-Visible Spectroscopy: The UV spectrum of this compound shows a characteristic absorption maximum which can aid in its identification.[12]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][14] this compound has been found to inhibit the phosphorylation of key components of this pathway, leading to the suppression of cancer cell growth and proliferation.[1]

Visualizations

Chemical Structure of this compound

Caption: Simplified 2D representation of the this compound chemical structure.

Experimental Workflow for Isolation and Characterization

Caption: General experimental workflow for the isolation and characterization of this compound.

Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: Simplified diagram of this compound inhibiting the PI3K/Akt/mTOR signaling pathway.

References

- 1. This compound Reprograms Glucose Metabolic Network in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound IS A DISRUPTOR OF THE HSP90 CHAPERONE MACHINERY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mjcce.org.mk [mjcce.org.mk]

- 8. Simultaneous isolation and purification of this compound and I from Ecballium elaterium (l.) A. Rich fruit juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulatory Effect of this compound from Elaeocarpus hainanensis on ZNF217 Oncogene Expression in NPM-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H and 13C NMR signal assignment of cucurbitacin derivatives from Citrullus colocynthis (L.) Schrader and Ecballium elaterium L. (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxic evaluation and chromatographic analysis of this compound and F from sorbaria sorbifolia (Journal Article) | ETDEWEB [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Cucurbitacin D: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin D is a naturally occurring tetracyclic triterpenoid (B12794562) compound found in various plants of the Cucurbitaceae family. It has garnered significant scientific interest due to its potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its investigation, and a thorough analysis of its impact on key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a crystalline solid with a complex chemical structure. Its key physical and chemical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5][6][7][8]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₄O₇ | [1][2][4][5] |

| Molecular Weight | 516.67 g/mol | [1][2][3][4] |

| IUPAC Name | (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | [2] |

| CAS Number | 3877-86-9 | [1][3][4][5][7] |

| Appearance | White to yellow solid/powder | [1] |

| Melting Point | 149-152 °C (with decomposition) | [4] |

| Boiling Point | 684.0 ± 55.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][3][7] Slightly soluble in water.[8] | [1][3][7][8] |

| Storage | Store at 2-8°C, protected from light, in a dry and sealed container.[3] For long-term storage, -20°C is recommended.[7] | [3][7] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry data has been reported.

-

Precursor m/z: 499.305 ([M-H₂O+H]⁺)[5]

-

Major Fragments (m/z): 481.297119, 149.096848, 317.212585, 123.081398, 167.107513[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR have been used for the structural elucidation of this compound, detailed, publicly available spectral data with assigned chemical shifts and coupling constants is limited. Researchers are advised to acquire their own NMR data for confirmation of structure and purity.

Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not readily available in the cited literature. Experimental determination is recommended for comprehensive characterization.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several critical cellular signaling pathways, primarily implicated in cancer cell proliferation, survival, and inflammation.

JAK/STAT Signaling Pathway

This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often constitutively active in many cancers.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial target of this compound, playing a significant role in cell survival and proliferation. Molecular docking studies suggest that this compound can interact with both PI3K and Akt1.[7][8]

ErbB (EGFR) Signaling Pathway

This compound has been shown to overcome resistance to EGFR inhibitors by directly blocking the binding of epidermal growth factor (EGF) to its receptor (EGFR).[1] This leads to the inhibition of downstream signaling cascades like the ERK and Akt pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel for separation.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an ECL substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

References

- 1. This compound Overcomes Gefitinib Resistance by Blocking EGF Binding to EGFR and Inducing Cell Death in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Cancer Potency of this compound through PI3K and AKT1: A Molecular Docking Studies | Atlantis Press [atlantis-press.com]

- 8. atlantis-press.com [atlantis-press.com]

The Biosynthesis of Cucurbitacins: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Pathway, its Regulation, and Experimental Analysis

Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae. Renowned for their intense bitterness, these compounds play a crucial role in plant defense against herbivores. Beyond their ecological significance, cucurbitacins have garnered substantial interest from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the cucurbitacin biosynthesis pathway, its intricate regulation, and detailed methodologies for its study, catering to researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway of Cucurbitacins

The biosynthesis of cucurbitacins originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). The pathway then diverges to produce the characteristic cucurbitane skeleton, which is subsequently modified by a series of enzymes to generate the vast diversity of cucurbitacin compounds. The core pathway can be dissected into three main stages: backbone synthesis, core modifications, and species-specific decorations.

Backbone Synthesis: Formation of Cucurbitadienol (B1255190)

The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the foundational tetracyclic structure, cucurbitadienol. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) known as cucurbitadienol synthase, encoded by the Bitter (Bi) gene.[1][2][3] This step is a critical control point in the pathway.

Core Modifications: The Role of Cytochrome P450s and Acyltransferases

Following the formation of cucurbitadienol, the core structure undergoes a series of oxidative modifications, primarily hydroxylation and carbonylation, catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s).[1][2] These modifications occur at various positions on the cucurbitane skeleton, leading to the formation of different cucurbitacin backbones. Key modifications include oxidations at C-2, C-11, C-19, C-20, and C-25.[1][2][4]

Subsequently, acyltransferases (ACTs) play a pivotal role in the acetylation of hydroxyl groups, a common modification that contributes to the structural diversity and biological activity of cucurbitacins.[2][5] For instance, the acetylation at the C-25 hydroxyl group is a key step in the formation of major cucurbitacins like cucurbitacin B and E.[5]

The genes encoding the enzymes responsible for these core modifications are often found clustered together with the Bi gene in the plant genome, forming a "biosynthetic gene cluster." This co-localization facilitates the coordinated expression of the pathway genes.

Species-Specific Decorations

The final stage of cucurbitacin biosynthesis involves further species- and tissue-specific modifications, including additional hydroxylations, acetylations, and glycosylations, catalyzed by various enzymes such as UDP-glucosyltransferases (UGTs).[5] These modifications give rise to the vast array of cucurbitacin derivatives observed in nature, each with potentially unique biological activities.

Quantitative Data on Cucurbitacin Biosynthesis

Quantitative analysis of enzyme kinetics, gene expression, and metabolite accumulation is crucial for understanding the efficiency and regulation of the cucurbitacin biosynthetic pathway. The following tables summarize key quantitative data from the literature.

| Enzyme | Substrate | Km | kcat | kcat/Km | Vmax | Source Organism | Reference |

| ACT3 | Cucurbitacin B | 14.2 µM | 1.83 s⁻¹ | 0.129 µM⁻¹s⁻¹ | 1.83 nmol/min/mg | Citrullus lanatus | [6] |

| ACT3 | Cucurbitacin D | 15.6 µM | 1.35 s⁻¹ | 0.087 µM⁻¹s⁻¹ | 1.35 nmol/min/mg | Citrullus lanatus | [6] |

| ACT3 | Cucurbitacin E-Glu | 13.9 µM | 2.54 s⁻¹ | 0.183 µM⁻¹s⁻¹ | 2.54 nmol/min/mg | Citrullus lanatus | [6] |

| Gene | Condition | Fold Change in Expression | Plant and Tissue | Reference |

| CpCYP81BF1 | Overexpression of CpCUCbH1 | ~2.5 | Cucurbita pepo hairy roots | [4] |

| CpCYP89A140 | Overexpression of CpCUCbH1 | ~3.0 | Cucurbita pepo hairy roots | [4] |

| CpACT1 | Overexpression of CpCUCbH1 | ~4.0 | Cucurbita pepo hairy roots | [4] |

| LaBi | Drought Stress | Upregulated | Luffa acutangula | [5] |

| LaACT | Drought Stress | Upregulated | Luffa acutangula | [5] |

| LaCYP450s | Drought Stress | Upregulated | Luffa acutangula | [5] |

| LaBi | ABA Treatment | Upregulated | Luffa acutangula | [5] |

| LaACT | ABA Treatment | Upregulated | Luffa acutangula | [5] |

| LaCYP450s | ABA Treatment | Upregulated | Luffa acutangula | [5] |

Signaling Pathways Regulating Cucurbitacin Biosynthesis

The production of cucurbitacins is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and abscisic acid (ABA), which are key mediators of plant defense and stress responses.

Jasmonate Signaling

Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central regulators of plant defense against herbivores and necrotrophic pathogens. The JA signaling pathway is initiated by the perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[3] This leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[1] The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of JA-responsive genes, including the cucurbitacin biosynthetic genes.[1][3] The transcription factors Bitter leaf (Bl) and Bitter fruit (Bt), which are basic helix-loop-helix (bHLH) transcription factors, are key regulators of the tissue-specific expression of the Bi gene and other downstream pathway genes.[2]

Abscisic Acid Signaling

Abscisic acid is a key hormone involved in the plant's response to abiotic stresses such as drought and salinity. ABA signaling is initiated by its binding to the PYR/PYL/RCAR family of receptors, which leads to the inactivation of type 2C protein phosphatases (PP2Cs).[7] This allows for the activation of SNF1-related protein kinases (SnRK2s), which in turn phosphorylate and activate downstream transcription factors, such as ABRE-binding factors (ABFs), that regulate the expression of ABA-responsive genes.[8] Several studies have shown that drought stress and exogenous ABA application lead to the upregulation of cucurbitacin biosynthetic genes, indicating a positive regulatory role for ABA in this pathway.[5]

Crosstalk between Jasmonate and Abscisic Acid Signaling

There is significant crosstalk between the JA and ABA signaling pathways in regulating plant defense and stress responses.[1] JAZ proteins and MYC2 appear to be key nodes of this crosstalk. For example, ABA can promote the degradation of certain JAZ proteins, thereby potentiating JA signaling.[1] Conversely, components of the JA signaling pathway can influence ABA biosynthesis and signaling. This intricate interplay allows the plant to fine-tune its defensive and adaptive responses to a combination of biotic and abiotic stresses.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of cucurbitacin biosynthesis.

Extraction and Quantification of Cucurbitacins by HPLC-MS/MS

This protocol describes a general method for the extraction and quantitative analysis of cucurbitacins from plant material.

Materials:

-

Plant tissue (lyophilized and ground)

-

Methanol (B129727) (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

-

Acetonitrile (B52724) with 0.1% formic acid (HPLC grade)

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

Analytical standards for cucurbitacins of interest

Procedure:

-

Weigh approximately 100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of methanol to the tube.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Perform HPLC-MS/MS analysis using a C18 reverse-phase column. A typical gradient elution would be from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.

-

The mass spectrometer should be operated in positive ion mode, and multiple reaction monitoring (MRM) can be used for quantification of specific cucurbitacins using their characteristic precursor and product ion transitions.

-

Prepare a standard curve using analytical standards of the cucurbitacins of interest to quantify their concentration in the plant extracts.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol outlines the transient expression of cucurbitacin biosynthetic genes in N. benthamiana leaves using Agrobacterium tumefaciens-mediated infiltration. This method is useful for functional characterization of candidate genes.

Materials:

-

Agrobacterium tumefaciens strain GV3101 carrying the expression vector with the gene of interest.

-

N. benthamiana plants (4-6 weeks old).

-

LB medium with appropriate antibiotics.

-

Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

1 mL needleless syringe.

Procedure:

-

Grow a single colony of A. tumefaciens containing the plasmid of interest in 5 mL of LB medium with appropriate antibiotics at 28°C overnight with shaking.

-

The next day, inoculate 50 mL of LB medium with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.

-

Centrifuge the bacterial culture at 4,000 x g for 10 minutes and discard the supernatant.

-

Resuspend the bacterial pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-3 hours in the dark.

-

Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

-

After 3-5 days, harvest the infiltrated leaf tissue for metabolite analysis (as described in section 4.1) or protein expression analysis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships described in this guide.

Caption: The core biosynthetic pathway of cucurbitacins.

Caption: Regulatory signaling pathways for cucurbitacin biosynthesis.

Caption: A typical experimental workflow for studying cucurbitacin biosynthesis.

References

- 1. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hormone Crosstalk in Plant Disease and Defense: More Than Just JASMONATE-SALICYLATE Antagonism | Annual Reviews [annualreviews.org]

- 3. mdpi.com [mdpi.com]

- 4. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

The Cytotoxic Effects of Cucurbitacin D on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in plants of the Cucurbitaceae family, has emerged as a potent anti-cancer agent with significant cytotoxic effects against a wide range of tumor cell lines.[1][2][3][4] This technical guide provides an in-depth overview of the cytotoxic mechanisms of this compound, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.

Data Presentation: Quantitative Effects of this compound

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, primarily through the determination of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the reported IC50 values and the effects on apoptosis and cell cycle distribution.

Table 1: IC50 Values of this compound in Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |

| AGS | Gastric Adenocarcinoma | 0.3 µg/mL | 24 | [5] |

| Capan-1 | Pancreatic Cancer | Not explicitly stated, but significant viability reduction at 0.1-1 µM | Not specified | [2][3] |

| MCF-7 | Breast Cancer | ~30 µM | 24 | [6] |

| MDA-MB-468 | Breast Cancer | ~25 µM | 24 | [6] |

| YD-8 | Oral Cancer | Significant viability reduction at 0.1-0.5 µM | 72 | [7] |

| YD-9 | Oral Cancer | Significant viability reduction at 0.1-0.5 µM | 72 | [7] |

| YD-38 | Oral Cancer | Significant viability reduction at 0.1-0.5 µM | 72 | [7] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction | Not specified | [8][9] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| MCF7/ADR | 0.5 µg/mL | 114% increase in apoptosis; Upregulation of cleaved caspase-3, -8, and PARP | G2/M arrest and increase in sub-G1 population | [1] |

| Capan-1 | Not specified | Significant increase in apoptotic cells | G2/M arrest | [2][3] |

| HepG2 | Dose-dependent | Induction of apoptosis | Cell cycle block | [8][9] |

| Endometrial and Ovarian Cancer Cells | Various | Induction of apoptosis confirmed by Annexin V staining and loss of mitochondrial membrane potential | Increase in sub-G0/G1 and G2/M phases | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary targets identified in multiple studies are the STAT3, NF-κB, and MAPK pathways.

STAT3 and NF-κB Signaling Pathway

This compound is a potent inhibitor of STAT3 and NF-κB signaling.[1][11][12] It has been shown to suppress the phosphorylation of STAT3, preventing its activation and nuclear translocation.[1][13] Similarly, it inhibits the activation of NF-κB by increasing the levels of its inhibitor, IκBα, in the cytosol and preventing the nuclear translocation of the p-NF-κB subunit.[1] The inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and cell cycle arrest.

Caption: this compound inhibits STAT3 and NF-κB signaling pathways.

MAPK Signaling Pathway

This compound has also been shown to induce apoptosis and cell cycle arrest through the activation of the p38 MAPK pathway, often mediated by the generation of reactive oxygen species (ROS).[2][3][4] In some cancer cell lines, this compound downregulates the MAPK signaling cascade, contributing to its anti-proliferative effects.[8][9]

Caption: this compound induces apoptosis and cell cycle arrest via the ROS/p38 MAPK pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow Diagram

Caption: A typical workflow for an MTT cell viability assay.

Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[17]

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (Annexin V) and cellular DNA (Propidium Iodide).[18][19][20][21]

Protocol

-

Cell Preparation: Seed cells in 60-mm dishes and treat with this compound for the desired time.[1]

-

Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[19]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[19]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[22][23][24][25]

Protocol

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-NF-κB, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26]

Conclusion

This compound demonstrates significant cytotoxic effects against a variety of tumor cell lines by inducing apoptosis and cell cycle arrest. Its mechanism of action is primarily attributed to the inhibition of the STAT3 and NF-κB signaling pathways and modulation of the MAPK pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in cancer therapy. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound as a potential chemotherapeutic agent.

References

- 1. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer effects of SH003 and its active component this compound on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. bosterbio.com [bosterbio.com]

- 22. benchchem.com [benchchem.com]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

A Technical Guide to the Anti-inflammatory Properties of Cucurbitacin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin D (CuD) is a tetracyclic triterpenoid (B12794562) compound found in various plants, notably within the Cucurbitaceae family.[1][2] Renowned for a wide spectrum of biological activities, including anti-cancer and anti-viral effects, its potent anti-inflammatory properties are of significant interest for therapeutic development.[1][3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms involve the robust inhibition of the NF-κB and JAK/STAT signaling cascades, leading to a significant downstream reduction in the expression of key pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[5][6][7][8]

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways that are frequently over-activated during inflammatory responses. The primary targets are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound effectively suppresses this pathway through several mechanisms:

-

Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound has been shown to increase the levels of IκBα in the cytosol, thereby preventing NF-κB's release and activation.[9]

-

Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, CuD effectively decreases the levels of phosphorylated NF-κB (p-NF-κB) in the nucleus.[7][9] This action blocks the transcription of NF-κB target genes, including those for COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7][8]

-

Modulation of Upstream Kinases: Studies on cucurbitacins suggest they can modulate upstream signaling components, such as Akt, which can influence IκB kinase (IKK) activation. By reducing levels of phosphorylated Akt (p-Akt), CuD further contributes to the suppression of the NF-κB cascade.[7][8]

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in inflammation and immunity. This compound is a potent inhibitor of this pathway, primarily by targeting STAT3.[9][10][11]

-

Inhibition of STAT3 Phosphorylation: Cucurbitacins are known to suppress the phosphorylation of STAT3.[9] By preventing the activation of STAT3, CuD blocks its dimerization and subsequent translocation to the nucleus.

-

Suppression of STAT3 Transcriptional Activity: Once in the nucleus, activated STAT3 binds to DNA and promotes the transcription of genes involved in cell proliferation, survival, and inflammation. Luciferase reporter gene assays have confirmed that CuD significantly represses the transcriptional activity of STAT3.[9] This inhibition is a key mechanism for its anti-inflammatory and anti-cancer effects, as persistent STAT3 activation is a hallmark of many chronic inflammatory diseases and cancers.[9]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2 | MTT Assay | IC₅₀ (48h) | 0.306 µM | [7] |

| HepG2 | ELISA | COX-2 Reduction | Significant at 5 µM | [5][7][8] |

| HepG2 | ELISA | iNOS Reduction | Significant at 5 µM | [5][7][8] |

| HepG2 | Griess Assay | NO Level Reduction | Significant at 5 µM | [5][7][8] |

| Murine Model | Cytokine Assay | TNFα, IL-6, IL-1β Suppression | Effective in LPS-induced models | [12] |

Table 2: Effects of this compound on Key Inflammatory Proteins

| Cell Line | Treatment | Protein Target | Effect | Reference |

| MCF7/ADR | CuD (0.5, 2 µg/mL) | p-NF-κB (Nuclear) | Decreased | [9] |

| MCF7/ADR | CuD (0.5, 2 µg/mL) | IκBα (Cytosolic) | Increased | [9] |

| HepG2 | CuD (Dose-dependent) | p-Akt | Reduced | [5][7][8] |

| HepG2 | CuD (Dose-dependent) | p-IκBα | Reduced | [7] |

| Breast Cancer Cells | CuD | p-STAT3 | Suppressed | [4] |

| HepG2 | CuD | Nuclear NF-κB | Reduced | [5] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common experimental protocols used to evaluate the anti-inflammatory properties of this compound.

In Vitro LPS-Induced Inflammation in Macrophages

This model is widely used to screen for anti-inflammatory compounds by mimicking a bacterial inflammatory challenge.

Objective: To measure the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Assay reagents: Griess Reagent for nitric oxide (NO) and ELISA kits for cytokines (TNF-α, IL-6).

Procedure:

-

Cell Seeding: Seed macrophages in 96-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.[13] (If using THP-1 monocytes, differentiate them into macrophages by treating with PMA for 24-48 hours, followed by a 24-hour rest period in fresh medium).[13]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) group must be included. Incubate for 1-2 hours.

-

Stimulation: Add LPS (typically 100 ng/mL to 1 µg/mL) to all wells except the negative control group.[14][15]

-

Incubation: Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ incubator.[14][15]

-

Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis. The remaining cells can be lysed for protein analysis via Western Blot.

-

Analysis:

-

Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess Reagent.

-

Cytokines: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocol.[14]

-

Western Blot Analysis for Inflammatory Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins in inflammatory signaling pathways (e.g., p-STAT3, p-NF-κB, IκBα, COX-2).

Procedure:

-

Protein Extraction: Following treatment and/or stimulation as described above, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-NF-κB, anti-IκBα, anti-COX-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]

-

Visualization: After final washes, apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Toxicology and Safety Profile

While cucurbitacins exhibit significant therapeutic potential, they are also known for their toxicity at high doses.[2][16] Acute toxicity studies in mice have determined LD₅₀ values for various cucurbitacins. For this compound, an acute toxicity (LD₅₀) against BDF-1 mice was reported as 4.7 mg/kg/day.[17] The therapeutic window—the concentration range where CuD is effective without being toxic—is a critical consideration for drug development. Most in vitro anti-inflammatory and anti-cancer effects are observed at concentrations significantly lower than those causing widespread cytotoxicity.[7][16]

Conclusion and Future Directions

This compound is a potent natural compound with well-defined anti-inflammatory properties. Its ability to dually inhibit the NF-κB and JAK/STAT pathways makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions, from autoimmune disorders to certain cancers.

Future research should focus on:

-

In Vivo Efficacy: Expanding studies in animal models of chronic inflammatory diseases.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[11]

-

Structural Modification: Synthesizing novel analogues of this compound to enhance efficacy and reduce toxicity, thereby improving its therapeutic index.[16]

-

Combination Therapies: Evaluating the synergistic potential of this compound with existing anti-inflammatory drugs or chemotherapeutics.[18]

By addressing these areas, the full therapeutic potential of this compound as a lead compound in drug discovery can be realized.

References

- 1. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxic evaluation and chromatographic analysis of this compound and F from sorbaria sorbifolia (Journal Article) | ETDEWEB [osti.gov]

- 18. mdpi.com [mdpi.com]

preliminary in vitro studies of Cucurbitacin D

An In-Depth Technical Guide to Preliminary In Vitro Studies of Cucurbitacin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CuD) is a tetracyclic triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, such as Trichosanthes kirilowii and Ecballium elaterium.[1][2][3] These compounds are known for their bitter taste and serve as a natural defense mechanism for the plants.[4] In recent years, CuD has attracted significant scientific interest due to its potent biological activities, particularly its anti-cancer properties demonstrated in a variety of preclinical in vitro models.[4][5] Studies have shown that CuD can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer types, including breast, lung, pancreatic, colorectal, liver, ovarian, and endometrial cancers.[6][7][8][9] This guide provides a comprehensive overview of the key in vitro findings, details the experimental protocols used to assess its activity, and visualizes the molecular pathways it modulates.

Core Mechanism of Action: In Vitro Findings

Preliminary in vitro research has established that this compound exerts its anti-cancer effects through several primary mechanisms: the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways.[4][5]

-

Induction of Apoptosis: CuD is a potent inducer of apoptosis in cancer cells.[6] This programmed cell death is triggered through multiple avenues, including the activation of the caspase cascade (cleavage of caspase-3 and caspase-8), loss of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[1][3][6][10] Apoptosis induction has been confirmed in numerous cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.[10]

-

Cell Cycle Arrest: A hallmark of CuD's activity is its ability to arrest the cell cycle at the G2/M phase.[3][4][6] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is often observed in conjunction with the induction of apoptosis.[3]

-

Inhibition of Key Signaling Pathways: CuD's effects on apoptosis and the cell cycle are mediated by its modulation of several crucial intracellular signaling pathways that are often dysregulated in cancer.[7][8] It effectively inhibits the constitutive activation of transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa B), both of which are critical for cancer cell survival and proliferation.[4][10][11] Furthermore, CuD has been shown to suppress the PI3K/Akt/mTOR and MAPK signaling cascades, which are central to regulating cell growth, survival, and metabolism.[8][12]

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the quantitative data on the cytotoxic effects of this compound across various human cancer cell lines as measured by cell viability assays.

| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |

| CaSki | Cervical Cancer | MTT | ~400 nM | 24 hrs | [13] |

| SiHa | Cervical Cancer | MTT | ~400 nM | 24 hrs | [13] |

| A549 | Lung Carcinoma | MTT | < 1 µM | Not Specified | |

| BEL-7402 | Hepatocellular Carcinoma | MTT | < 1 µM | Not Specified | |

| Capan-1 | Pancreatic Cancer | WST-1 | ~0.1 µM | 24 hrs | [3] |

| AsPC-1 | Pancreatic Cancer | WST-1 | ~0.2 µM | 24 hrs | [3] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | 24 hrs | [1] |

| HT29 | Colorectal Cancer | Not Specified | Not Specified | 24 hrs | [1] |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | MTT | < 2 µg/mL (~3.8 µM) | 24 hrs | [10][14] |

| HepG2 | Hepatocellular Carcinoma | MTT | Dose-dependent | 24-72 hrs | [8][15] |

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity stems from its ability to concurrently inhibit multiple oncogenic signaling pathways. The diagram below illustrates the primary targets of CuD, leading to reduced proliferation and increased apoptosis. By inhibiting the phosphorylation and activation of key proteins like JAK, STAT3, PI3K, and Akt, CuD effectively shuts down downstream signals that promote cell survival and growth.[4][7][8]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, standardized protocols for the key in vitro assays used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[16][17]

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)[18]

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the equivalent concentration of DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[17]

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7][19]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)